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Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic that exhibits potent antifungal activity

against a broad spectrum of fungi, including the fission yeast Schizosaccharomyces pombe. Its

specific mechanism of action and the availability of a dominant resistance gene make it an

excellent selectable marker for genetic manipulation and screening in this important model

organism. This document provides detailed application notes and protocols for the effective use

of Aureobasidin A in S. pombe research.

Mechanism of Action
Aureobasidin A targets and inhibits the enzyme inositol phosphorylceramide (IPC) synthase,

which is encoded by the aur1 gene in S. pombe.[1][2] IPC synthase is a crucial enzyme in the

sphingolipid biosynthesis pathway, catalyzing the transfer of inositol phosphate from

phosphatidylinositol to ceramide to form IPC.[3] The disruption of this pathway leads to the

depletion of essential complex sphingolipids, compromising cell membrane integrity and

ultimately causing cell death.

Resistance to Aureobasidin A is conferred by a mutant allele of the aur1 gene, often designated

as aur1-C or aur1R.[1][4] This resistance is dominant, meaning that the expression of a single

copy of the mutant gene is sufficient to protect the cells from the toxic effects of the antibiotic.

This feature makes it a highly effective selectable marker for plasmid-based expression and

genomic integration in wild-type S. pombe strains without the need for auxotrophic markers.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15181467?utm_src=pdf-interest
https://bio-protocol.org/exchange/minidetail?id=7111281&type=30
https://jdos.nicholsinstitute.com/dos/LabFirst/test/160069
https://bpsbioscience.com/kill-curve-protocol
https://bio-protocol.org/exchange/minidetail?id=7111281&type=30
https://www.youtube.com/watch?v=fVHdWh6fSqE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of Aureobasidin A

in S. pombe research.

Parameter Value Reference

Molecular Weight ~1100 g/mol

Purity ≥95% (HPLC)

Solubility
Soluble in ethanol or methanol;

Insoluble in water

Storage (Dry) Room temperature

Storage (Stock Solution) 4°C

Table 1: Physicochemical Properties of Aureobasidin A

Application
Recommended
Concentration Range

Reference

Selection in solid media (e.g.,

YES agar)
0.1 - 0.5 µg/mL [2]

Selection in liquid media (e.g.,

YES broth)
0.1 - 0.5 µg/mL [2]

Stock Solution Preparation
0.5 - 5.0 mg/mL in ethanol or

methanol

Table 2: Recommended Concentrations for S. pombe Selection

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) of Aureobasidin A
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Before initiating a series of experiments, it is crucial to determine the optimal concentration of

Aureobasidin A for your specific S. pombe strain and experimental conditions. The Minimum

Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible

growth of a microorganism.

Materials:

S. pombe strain of interest

Yeast Extract with Supplements (YES) medium

Aureobasidin A stock solution (e.g., 1 mg/mL in ethanol)

Sterile 96-well microtiter plate

Spectrophotometer or microplate reader

Procedure:

Prepare a starting culture: Inoculate the S. pombe strain into 5 mL of YES liquid medium and

grow overnight at 30°C with shaking to reach a logarithmic growth phase.

Prepare cell suspension: Dilute the overnight culture in fresh YES medium to a final

concentration of approximately 1 x 10^5 cells/mL.

Prepare Aureobasidin A dilutions: In a 96-well plate, perform a two-fold serial dilution of

Aureobasidin A in YES medium. The final volume in each well should be 100 µL. A typical

concentration range to test is 0.05 to 5 µg/mL. Include a well with no Aureobasidin A as a

positive control for growth and a well with medium only as a negative control.

Inoculate the plate: Add 100 µL of the prepared S. pombe cell suspension to each well of the

96-well plate, resulting in a final volume of 200 µL and a cell density of approximately 5 x

10^4 cells/mL.

Incubation: Incubate the plate at 30°C for 24-48 hours.

Determine MIC: The MIC is the lowest concentration of Aureobasidin A at which no visible

growth (turbidity) is observed. This can be assessed visually or by measuring the optical
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density at 600 nm (OD600) using a microplate reader.

Protocol 2: Transformation of S. pombe with
Aureobasidin A Selection
This protocol describes a lithium acetate-based transformation method for introducing a

plasmid containing the Aureobasidin A resistance gene (aur1R) into S. pombe.

Materials:

S. pombe strain to be transformed

Plasmid DNA containing the aur1R resistance cassette (e.g., pAUR224)

YES medium

1 M Lithium Acetate (LiOAc), pH 4.9

50% (w/v) Polyethylene Glycol (PEG 4000)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

YES agar plates containing the predetermined MIC of Aureobasidin A

Procedure:

Culture preparation: Inoculate the S. pombe strain in 10 mL of YES medium and grow

overnight at 30°C with shaking to a cell density of 0.5 - 1 x 10^7 cells/mL.

Cell harvesting: Centrifuge the cell culture at 3,000 x g for 5 minutes.

Washing: Discard the supernatant and wash the cell pellet with 10 mL of sterile water,

followed by a wash with 10 mL of 0.1 M LiOAc.

Resuspension: Resuspend the cell pellet in 100 µL of 0.1 M LiOAc per transformation.

Transformation mix: To the cell suspension, add 1-5 µg of plasmid DNA.
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PEG addition: Add 290 µL of 50% PEG 4000 and mix gently by vortexing.

Incubation: Incubate the mixture at 30°C for 30-60 minutes.

Heat shock: Heat shock the cells at 42°C for 15 minutes.

Recovery: Add 1 mL of YES medium and incubate at 30°C for 1-2 hours to allow for the

expression of the resistance gene.

Plating: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 100-200 µL

of YES medium. Plate the entire cell suspension onto YES agar plates containing the

appropriate concentration of Aureobasidin A.

Incubation: Incubate the plates at 30°C for 3-5 days until transformant colonies appear.
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Caption: Sphingolipid Biosynthesis Pathway in S. pombe.
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Caption: Workflow for S. pombe transformation with AbA selection.
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Caption: Logical relationship of Aureobasidin A selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15181467?utm_src=pdf-body-img
https://www.benchchem.com/product/b15181467?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 4.7. Determination of Minimum Inhibitory Concentration (MIC90) [bio-protocol.org]

2. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

3. bpsbioscience.com [bpsbioscience.com]

4. youtube.com [youtube.com]

To cite this document: BenchChem. [Aureobasidin A: A Powerful Selection Tool for
Schizosaccharomyces pombe Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15181467#aureobasidin-a-for-selection-in-
schizosaccharomyces-pombe-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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